molecular formula C16H23NO B283428 N-[3-(allyloxy)benzyl]-N-cyclohexylamine

N-[3-(allyloxy)benzyl]-N-cyclohexylamine

Cat. No.: B283428
M. Wt: 245.36 g/mol
InChI Key: PRSKFQBWZLUQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C16H23NO/c1-2-11-18-16-10-6-7-14(12-16)13-17-15-8-4-3-5-9-15/h2,6-7,10,12,15,17H,1,3-5,8-9,11,13H2

InChI Key

PRSKFQBWZLUQHV-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)CNC2CCCCC2

Canonical SMILES

C=CCOC1=CC=CC(=C1)CNC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[3-(allyloxy)benzyl]-N-cyclohexylamine
  • CAS Registry Number : 797013-25-3
  • Molecular Formula: C₁₆H₂₃NO
  • Molecular Weight : 245.36 g/mol
  • Structure : Features a cyclohexylamine group linked to a benzyl moiety substituted with an allyloxy group at the 3-position.

A similar approach may apply here, substituting benzylamine with 3-(allyloxy)benzylamine.

Applications : The allyloxy group may confer reactivity in polymerization or catalysis, while the cyclohexylamine moiety is common in pharmaceuticals (e.g., antitussive agents like Bisolvon, which shares a cyclohexylamine backbone) .

Comparison with Structurally Similar Compounds

N-Benzylcyclohexylamine

  • CAS: Not explicitly listed (analogous to compounds in ).
  • Synthesis: Reductive amination of cyclohexanone and benzylamine using H₂ or NaBH₄ .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., antitussives) .

N-[4-(allyloxy)benzyl]-N-cyclopropylamine

  • CAS : 880812-09-9
  • Formula: C₁₃H₁₇NO
  • Molecular Weight : 203.28 g/mol
  • Structure : Cyclopropylamine replaces cyclohexylamine; allyloxy substitution at the 4-position .
  • Key Difference : Smaller cyclopropyl group may enhance solubility but reduce steric hindrance compared to cyclohexyl. The 4-substitution alters electronic effects on the benzene ring.

N-Cyclohexylacetoacetamide

  • CAS: Not provided (synthesized in ).
  • Structure : Cyclohexylamine linked to an acetoacetamide group.
  • Synthesis : Reaction of cyclohexylamine with diketene in benzene/water .
  • Applications : Intermediate in α-oxoketene S,S-acetal synthesis .
  • Key Difference: Acetoacetamide functionality introduces keto-enol tautomerism, absent in the target compound.

N-(1,3-Benzodioxol-5-ylmethylene)cyclohexanamine

  • CAS : 934022-80-7
  • Structure : Benzodioxole ring replaces allyloxybenzyl; imine linkage instead of amine .
  • Applications: Potential use in coordination chemistry due to the imine group.
  • Key Difference : Benzodioxole enhances electron density, while the imine group enables metal chelation.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Formula Molecular Weight Key Functional Groups Synthesis Method Applications
This compound 797013-25-3 C₁₆H₂₃NO 245.36 Allyloxy, cyclohexylamine Likely reductive amination Pharmaceuticals, catalysis
N-Benzylcyclohexylamine - C₁₃H₁₉N 189.30 Benzyl, cyclohexylamine Reductive amination Pharmaceutical intermediates
N-[4-(allyloxy)benzyl]-N-cyclopropylamine 880812-09-9 C₁₃H₁₇NO 203.28 Allyloxy, cyclopropylamine Not specified Research chemical
N-Cyclohexylacetoacetamide - C₁₀H₁₇NO₂ 183.25 Acetoacetamide Diketene reaction α-Oxoketene synthesis
N-(1,3-Benzodioxol-5-ylmethylene)cyclohexanamine 934022-80-7 C₁₄H₁₅NO₂ 229.28 Benzodioxole, imine Condensation reaction Coordination chemistry

Research Findings and Trends

  • Pharmaceutical Relevance : Cyclohexylamine derivatives (e.g., Bisolvon) highlight the scaffold’s importance in drug design, though substituents like allyloxy may modulate bioavailability .
  • Catalytic Potential: The allyloxybenzyl group could act as a directing group in metal-catalyzed C–H activation, akin to N,O-bidentate ligands in .

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